N-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-5,6,7,8-tetrahydroquinolin-3-amine
Description
N-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-5,6,7,8-tetrahydroquinolin-3-amine is a complex organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
N-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-5,6,7,8-tetrahydroquinolin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-21-16-8-18-17(22-11-23-18)7-13(16)9-19-14-6-12-4-2-3-5-15(12)20-10-14/h6-8,10,19H,2-5,9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGWTGLKYUTSJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1CNC3=CC4=C(CCCC4)N=C3)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-5,6,7,8-tetrahydroquinolin-3-amine typically involves multi-step organic reactions. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which is used to form the key carbon-nitrogen bond . This reaction often employs palladium catalysts, such as tris(dibenzylideneacetone)dipalladium, in combination with ligands like BINAP and bases such as cesium carbonate .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable catalysts, and employing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-5,6,7,8-tetrahydroquinolin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce tetrahydroquinoline analogs .
Scientific Research Applications
N-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-5,6,7,8-tetrahydroquinolin-3-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in targeting cancer cells.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-5,6,7,8-tetrahydroquinolin-3-amine involves its interaction with specific molecular targets. For instance, it has been shown to cause cell cycle arrest and induce apoptosis in cancer cells by modulating microtubule assembly . This action is mediated through the suppression of tubulin polymerization or stabilization of microtubule structure .
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole moiety and have been studied for their anticancer properties.
Indole derivatives: These compounds are known for their wide-ranging biological activities and therapeutic potential.
Uniqueness
N-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-5,6,7,8-tetrahydroquinolin-3-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ability to interact with microtubules and induce apoptosis in cancer cells sets it apart from other similar compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
